4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide
Description
Properties
Molecular Formula |
C17H22ClN5O3S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C17H22ClN5O3S/c1-11(2)9-15-19-17(22-21-15)20-16(24)12-5-6-13(18)14(10-12)23-7-3-4-8-27(23,25)26/h5-6,10-11H,3-4,7-9H2,1-2H3,(H2,19,20,21,22,24) |
InChI Key |
AVQCJQYZHXSHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the chloro-substituted benzamide and introduce the dioxido-thiazinan ring through a cyclization reaction. The triazole moiety can be introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or its interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxido-thiazinan ring and triazole moiety are likely involved in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Key structural motifs in the target compound and analogs include:
- Sulfonyl groups (SO₂): Present in the thiazinan-dioxide ring (target) and benzodithiazines (). These groups enhance polarity and may improve aqueous solubility.
- Chlorinated aromatic rings: Found in the target and compounds from , and 5, influencing electronic properties and steric bulk.
- Heterocyclic substituents: The triazole in the target vs. thiazole (), benzimidazole (), and triazine () moieties in analogs.
Spectroscopic and Analytical Data
A comparison of spectroscopic features is summarized below:
Notes:
- The target compound’s SO₂ stretching frequencies align with benzodithiazine derivatives (), suggesting similar electronic environments .
- Aromatic proton signals in analogs (e.g., 7.86–8.50 ppm in ) reflect electron-withdrawing effects of chlorine and sulfonyl groups, which may also apply to the target .
Physicochemical Properties
- Solubility: The sulfonyl group in the target and analogs () likely increases polarity compared to non-sulfonated benzamides.
- Stability: The 1,2-thiazinan-dioxide ring may confer hydrolytic stability similar to benzodithiazines (), which resist decomposition under acidic conditions .
Research Implications and Gaps
- Structural optimization: Substituting the triazole with bulkier groups (e.g., benzimidazole in ) may alter binding affinity or metabolic stability .
Biological Activity
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide is a complex organic compound with notable biological activities. Its unique structural features, including a chloro-substituted benzamide framework and a thiazinane moiety, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide is C17H22ClN5O3S. It has a molecular weight of approximately 433.91 g/mol. The compound exhibits a thiazinane ring structure that enhances its bioactivity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClN5O3S |
| Molecular Weight | 433.91 g/mol |
| Structural Features | Chloro-substituted benzamide, thiazinane moiety, triazole group |
Antimicrobial Activity
Research indicates that compounds similar to 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide exhibit significant antimicrobial properties. The thiazolidinone core has been documented to possess diverse biological activities including:
- Antibacterial : Effective against various bacterial strains including resistant strains such as MRSA and VRE.
- Antifungal : Demonstrated efficacy against fungal pathogens.
In vitro studies have shown that derivatives of thiazolidinones can inhibit biofilm formation in bacteria like Pseudomonas aeruginosa, with some compounds achieving over 50% reduction in biofilm mass at specific concentrations .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Biofilm Disruption : The ability to inhibit biofilm formation is crucial for combating antibiotic resistance .
- Enzyme Inhibition : Certain derivatives have shown to inhibit key enzymes involved in microbial metabolism.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the benzamide ring exhibited minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL . Notably:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.62 | MRSA |
| Compound B | 6.25 | K. pneumoniae |
| Compound C | 4.63 | E. coli |
Study on Antifungal Activity
Another investigation focused on the antifungal properties of thiazolidinone derivatives against Candida albicans. The study found that certain derivatives exhibited potent antifungal activity with IC50 values below 10 µg/mL, indicating their potential for therapeutic use in treating fungal infections.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions under controlled conditions:
- Step 1: Formation of the triazole core via cyclization reactions, often using precursors like substituted thiosemicarbazides or hydrazides.
- Step 2: Functionalization of the benzamide moiety using chloro-substituted benzoyl chlorides under anhydrous conditions (e.g., dichloromethane or dioxane) with bases like triethylamine to neutralize HCl byproducts .
- Step 3: Introduction of the 1,2-thiazinan-2-yl group via nucleophilic substitution or coupling reactions, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification: Recrystallization from ethanol-DMF mixtures or column chromatography to isolate high-purity product .
Q. Which spectroscopic techniques are critical for structural confirmation?
A combination of methods ensures accurate characterization:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing triazole vs. thiazinan resonances) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding interactions (e.g., amide dimers observed in analogous compounds) .
Q. What functional groups dictate its reactivity in downstream modifications?
Key reactive sites include:
- Benzamide carbonyl : Susceptible to nucleophilic attack (e.g., Grignard reagents or hydrolysis under acidic/basic conditions) .
- Triazole ring : Participates in click chemistry or metal-catalyzed cross-couplings .
- Sulfone group (1,1-dioxido-thiazinan) : Enhances electrophilicity for substitution reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
- Catalyst selection : Palladium catalysts for cross-couplings or phase-transfer catalysts for biphasic reactions .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., exothermic acyl chloride additions) .
Q. How should researchers address contradictions between in vitro and in vivo bioactivity data?
Methodological considerations:
- Metabolic stability assays : Evaluate hepatic microsomal degradation to identify labile groups (e.g., sulfone or triazole moieties) .
- Solubility profiling : Use DMSO-water titrations or PEG-based formulations to improve bioavailability .
- Target engagement studies : Radioligand binding assays or CRISPR-based target validation to confirm mechanism of action .
Q. What computational approaches predict binding interactions with biological targets?
Advanced modeling strategies:
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against enzyme active sites (e.g., kinases or proteases) .
- Density Functional Theory (DFT) : Calculate electrostatic potentials to identify nucleophilic/electrophilic hotspots .
- MD simulations : Assess conformational stability of the compound-receptor complex over nanosecond timescales .
Q. What mechanistic pathways explain key transformations during synthesis?
Proposed mechanisms for critical steps:
- Triazole formation : Cyclocondensation of thiosemicarbazides with α-keto acids via [3+2] cycloaddition .
- Amide coupling : Nucleophilic acyl substitution between benzoyl chloride and triazole amine, facilitated by pyridine or DMAP .
- Sulfonation : Oxidation of thiazinane to sulfone using H₂O₂ or mCPBA under mild acidic conditions .
Q. How are purification challenges addressed for analogs with similar polarities?
Advanced separation techniques:
- HPLC with chiral columns : Resolves enantiomers using cellulose-based stationary phases .
- Countercurrent chromatography : Separates closely related derivatives without solid-phase adsorption .
- Crystallography-guided purification : Identifies optimal solvent pairs (e.g., hexane-ethyl acetate) based on lattice energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
